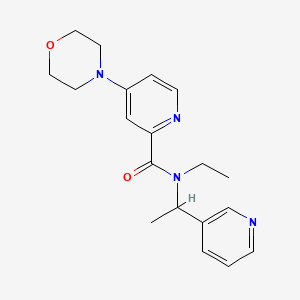
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide, also known as ETP-101, is a novel compound that has garnered attention in the scientific community due to its potential applications in research. ETP-101 is a selective inhibitor of the sigma-1 receptor, which is a protein that plays a role in various physiological and pathological processes.
Scientific Research Applications
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been used in various scientific research applications, including studies on the sigma-1 receptor and its role in pain, neurodegenerative diseases, and cancer. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has also been used in studies on the mechanism of action of other compounds, such as opioids and cannabinoids. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a valuable tool for investigating the sigma-1 receptor and its potential therapeutic applications.
Mechanism of Action
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a selective inhibitor of the sigma-1 receptor, which is a protein that is located in various tissues and organs, including the brain, heart, and liver. The sigma-1 receptor plays a role in various physiological and pathological processes, such as pain, inflammation, and neurodegeneration. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain, inflammation, and neuronal excitability. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for specific investigation of the receptor's function. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. One limitation of using N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective sigma-1 receptor inhibitors based on the structure of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide. Another area of interest is the investigation of the sigma-1 receptor's role in various physiological and pathological processes, such as pain, inflammation, and cancer. Additionally, N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide could be used in combination with other compounds to investigate synergistic effects on cellular signaling pathways.
Synthesis Methods
The synthesis of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-4'-methoxyacetophenone with 3-pyridineethanol, followed by the reaction of the resulting compound with N-ethylmorpholine and 2-cyanopyridine. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to improve the yield and purity of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide.
properties
IUPAC Name |
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-23(15(2)16-5-4-7-20-14-16)19(24)18-13-17(6-8-21-18)22-9-11-25-12-10-22/h4-8,13-15H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNUORXTDKKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CN=CC=C1)C(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methylamino]pyrazin-2-yl]oxyethanol](/img/structure/B7633357.png)
![1-Cyclohex-2-en-1-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633361.png)
![N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7633372.png)
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633388.png)
![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)


![7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one](/img/structure/B7633435.png)
![5-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7633452.png)
![3-(hydroxymethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]piperidine-1-carboxamide](/img/structure/B7633453.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)